molecular formula C8H8BrN5 B596595 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 1250084-93-5

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No. B596595
M. Wt: 254.091
InChI Key: HPXSJLKXKPKJQO-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, also known as BMPP, is an organic compound with a wide range of applications in scientific research.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, structurally similar to "4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine," is vital in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research highlights the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyranopyrimidine scaffolds. These catalysts facilitate the development of substituted derivatives through one-pot multicomponent reactions, offering a wide range of synthetic pathways and applications in creating lead molecules (Parmar, Vala, & Patel, 2023).

Privileged Scaffold in Synthesis

Another compound, "4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones," showcases the reactivity and value of similar structures as building blocks for synthesizing heterocyclic compounds. This compound, due to its versatile reactivity, serves as a crucial element in constructing a wide array of heterocyclic structures, including pyrazolo-imidazoles and spiropyrans, indicating the broader application of such molecules in chemical synthesis and dye production (Gomaa & Ali, 2020).

Synthetic and Medicinal Aspects

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound of interest, is recognized as a privileged heterocycle in drug discovery due to its broad range of medicinal properties, including anticancer and anti-inflammatory activities. Its use as a building block for developing drug-like candidates underscores the importance of such compounds in medicinal chemistry. The synthesis and structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives highlight the potential for further exploration and development of new drug candidates (Cherukupalli et al., 2017).

Green Synthesis of Heterocyclic Derivatives

Research on green multi-component synthesis of fused heterocyclic derivatives, including pyrazolo-pyrimidine, emphasizes the eco-friendly and atom-economic approach for synthesizing complex molecules. This approach aligns with the sustainable development of pharmaceuticals, showcasing the application of such compounds in creating novel pharmaceuticals with less environmental impact (Dhanalakshmi et al., 2021).

properties

IUPAC Name

4-bromo-5-methyl-2-pyrimidin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5/c1-5-6(9)7(10)14(13-5)8-11-3-2-4-12-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSJLKXKPKJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

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